molecular formula C7H8Cl2O2 B13948699 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone CAS No. 83124-79-2

2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone

Cat. No.: B13948699
CAS No.: 83124-79-2
M. Wt: 195.04 g/mol
InChI Key: HVNJPUJYAXTLIP-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone is an organic compound characterized by the presence of two chlorine atoms and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone typically involves the reaction of 3,4-dihydro-2H-pyran with a chlorinating agent under controlled conditions. One common method is the use of thionyl chloride (SOCl2) in the presence of a base to facilitate the chlorination process. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-4-YL)-ethanone
  • 2,2-Dichloro-1-(3,4-dihydro-2H-pyran-6-YL)-ethanone

Uniqueness

2,2-Dichloro-1-(3,4-dihydro-2H-pyran-5-YL)-ethanone is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

83124-79-2

Molecular Formula

C7H8Cl2O2

Molecular Weight

195.04 g/mol

IUPAC Name

2,2-dichloro-1-(3,4-dihydro-2H-pyran-5-yl)ethanone

InChI

InChI=1S/C7H8Cl2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2

InChI Key

HVNJPUJYAXTLIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1)C(=O)C(Cl)Cl

Origin of Product

United States

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